molecular formula C12H17ClFNO B1449276 2-((2-Fluorophenoxy)methyl)piperidine hydrochloride CAS No. 1864061-89-1

2-((2-Fluorophenoxy)methyl)piperidine hydrochloride

Cat. No.: B1449276
CAS No.: 1864061-89-1
M. Wt: 245.72 g/mol
InChI Key: DBQOWPIUPFOGIF-UHFFFAOYSA-N
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Description

2-((2-Fluorophenoxy)methyl)piperidine hydrochloride is a chemical compound with the molecular formula C12H17ClFNO It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a fluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Fluorophenoxy)methyl)piperidine hydrochloride typically involves the reaction of 2-fluorophenol with piperidine in the presence of a suitable base and solvent. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the hydrochloride salt.

  • Step 1: Formation of Intermediate

      Reactants: 2-fluorophenol, piperidine

      Conditions: Base (e.g., sodium hydroxide), solvent (e.g., ethanol)

      Reaction: [ \text{C}_6\text{H}_4\text{F}\text{OH} + \text{C}{11}\text{N} \rightarrow \text{C}_6\text{H}_4\text{F}\text{OCH}_2\text{C}{10}\text{N} ]

  • Step 2: Formation of Hydrochloride Salt

      Reactants: Intermediate from Step 1, hydrochloric acid

      Conditions: Aqueous solution

      Reaction: [ \text{C}_6\text{H}_4\text{F}\text{OCH}_2\text{C}{10}\text{N} + \text{HCl} \rightarrow \text{C}_6\text{H}_4\text{F}\text{OCH}_2\text{C}{10}\text{N}\text{HCl} ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((2-Fluorophenoxy)methyl)piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atom in the phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-((2-Fluorophenoxy)methyl)piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in neurological disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((2-Fluorophenoxy)methyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-Chlorophenoxy)methyl)piperidine hydrochloride
  • 2-((2-Bromophenoxy)methyl)piperidine hydrochloride
  • 2-((2-Methylphenoxy)methyl)piperidine hydrochloride

Uniqueness

2-((2-Fluorophenoxy)methyl)piperidine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where fluorine’s unique characteristics are advantageous, such as in medicinal chemistry for enhancing metabolic stability and bioavailability.

Properties

IUPAC Name

2-[(2-fluorophenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO.ClH/c13-11-6-1-2-7-12(11)15-9-10-5-3-4-8-14-10;/h1-2,6-7,10,14H,3-5,8-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQOWPIUPFOGIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)COC2=CC=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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